N-cycloheptyl-1-ethylsulfonylpiperidine-3-carboxamide
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Overview
Description
N-cycloheptyl-1-ethylsulfonylpiperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing piperidine derivatives involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method can be adapted to introduce the desired substituents on the piperidine ring.
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-component reactions and the use of efficient catalysts. For example, the Hantzsch pyridine synthesis is a well-adopted method for preparing pyridines, which can be further modified to obtain piperidine derivatives . The use of phenylsilane and iron complexes as catalysts promotes the formation and reduction of imine intermediates, leading to the desired piperidine products .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-ethylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine(III) complexes.
Reduction: Reduction reactions can be carried out using reducing agents like phenylsilane.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) complexes.
Reducing Agents: Phenylsilane.
Catalysts: Cp*Ir complexes, iron complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cycloheptyl-1-ethylsulfonylpiperidine-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-ethylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-cycloheptyl-1-ethylsulfonylpiperidine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The cycloheptyl and ethylsulfonyl groups may enhance its stability, solubility, and binding affinity compared to other piperidine derivatives .
Properties
IUPAC Name |
N-cycloheptyl-1-ethylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-2-21(19,20)17-11-7-8-13(12-17)15(18)16-14-9-5-3-4-6-10-14/h13-14H,2-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDSCJARTLQIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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